1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol
Description
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol is a structurally complex organophosphorus compound featuring a cyclobutanol core substituted with an octan-2-yl chain bearing a diphenylphosphoryl group. The cyclobutanol ring introduces significant steric strain due to its four-membered structure, which may influence reactivity and conformational stability.
Properties
CAS No. |
173066-85-8 |
|---|---|
Molecular Formula |
C24H33O2P |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(2-diphenylphosphoryloctan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C24H33O2P/c1-3-4-5-12-18-23(2,24(25)19-13-20-24)27(26,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-11,14-17,25H,3-5,12-13,18-20H2,1-2H3 |
InChI Key |
OVKBJESAPYHICH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1(CCC1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Scientific Research Applications
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The cyclobutanol ring and octyl chain contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Phosphoryl vs. The fluorine in may increase electrophilicity but reduce thermal stability.
- Chain Length and Substituents : The octan-2-yl chain in the target compound likely increases lipophilicity compared to shorter chains in or , which could influence membrane permeability in biological applications.
Reactivity and Stability
- Thermal Stability : Phosphoryl-containing compounds (e.g., target compound) are generally more thermally stable than fluoridates (e.g., ), which may degrade under acidic conditions.
- Hydrogen Bonding: The hydroxyl group in cyclobutanols (target and ) and the amino group in enable hydrogen bonding, but the phosphoryl group in the target compound offers additional Lewis basicity for catalyst design.
- Synthetic Utility: The amino group in and facilitates nucleophilic substitutions, whereas the phosphoryl group in the target compound may participate in phosphorylation reactions or serve as a chiral ligand.
Biological Activity
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol, with the CAS number 173066-85-8, is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOP
- Molecular Weight : 384.5 g/mol
- IUPAC Name : 1-(2-diphenylphosphoryloctan-2-yl)cyclobutan-1-ol
The compound features a cyclobutanol ring and a diphenylphosphoryl group, which are crucial for its biological activity.
The biological activity of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The diphenylphosphoryl moiety can modulate enzyme activity, potentially influencing biochemical pathways involved in cellular signaling and metabolism. This interaction may lead to alterations in cellular functions, including proliferation, apoptosis, and metabolic regulation.
Antitumor Activity
The compound's unique structure positions it as a candidate for antitumor research. Preliminary investigations into related compounds have shown significant cytotoxic effects on cancer cell lines. For instance, compounds with similar phosphonate groups have demonstrated selective toxicity towards tumor cells while sparing normal cells.
Case Studies
-
Case Study on Phosphorylated Compounds :
A study investigating the effects of phosphorylated compounds on cancer cell lines revealed that certain structures led to apoptosis in HL60 and MCF7 cells. The mechanism involved the modulation of signaling pathways that control cell survival and proliferation . -
Pharmacological Evaluation :
A pharmacological evaluation of similar diphenylphosphoryl compounds showed promising results in inhibiting protein tyrosine phosphatases (PTPs), which are crucial in cancer progression. These findings suggest that 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol might possess similar inhibitory effects on PTPs, warranting further investigation .
Research Findings
Research has focused on the synthesis and characterization of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol to understand its reactivity and potential applications in biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and hydrolysis, which may influence its biological activity.
Comparative Analysis
To better understand the unique characteristics of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(propan-2-yl)cyclobutan-1-ol | Lacks phosphoryl group | Minimal activity |
| 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol | Contains imidazole ring | Moderate activity against certain enzymes |
The presence of the diphenylphosphoryl group in 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol significantly enhances its potential biological interactions compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
